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Compound of Interest

Compound Name: 2-cyclohexyl-2-phenylacetonitrile

Cat. No.: B1581737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of 2-cyclohexyl-2-
phenylacetonitrile, a versatile chemical compound with applications in various fields, notably

as a fragrance ingredient. This document covers its chemical identity, physicochemical

properties, synthesis protocols, and safety information, presenting data in a structured format

for ease of reference and comparison.

Chemical Identity and Properties
2-Cyclohexyl-2-phenylacetonitrile, also known as α-cyclohexylbenzeneacetonitrile, is a

saturated nitrile featuring both a cyclohexyl and a phenyl group attached to the α-carbon. Its

chemical identity and key properties are summarized below.
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Property Value Reference(s)

IUPAC Name
2-cyclohexyl-2-

phenylacetonitrile
[1]

CAS Number 3893-23-0 [1]

Molecular Formula C₁₄H₁₇N [1]

Molecular Weight 199.29 g/mol [1]

Appearance Crystalline solid

Melting Point 50–58 °C

Boiling Point
174–176 °C at 13 mmHg322.5

°C at 760 mmHg (estimated)
[2]

Topological Polar Surface Area 23.8 Å² [1]

XLogP3-AA 4.4 [1]

Solubility
Insoluble in water; Soluble in

alcohol
[2]

InChI

InChI=1S/C14H17N/c15-11-

14(12-7-3-1-4-8-12)13-9-5-2-6-

10-13/h1,3-4,7-8,13-14H,2,5-

6,9-10H2

[1]

Canonical SMILES
C1CCC(CC1)C(C#N)C2=CC=

CC=C2
[1]

Synthesis of 2-Cyclohexyl-2-phenylacetonitrile
There are two primary synthetic routes to obtain 2-cyclohexyl-2-phenylacetonitrile. The first

is a direct alkylation of phenylacetonitrile. The second is a two-step process involving a

Knoevenagel condensation to form an unsaturated intermediate, followed by reduction.

Logical Relationship of Synthetic Pathways
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Synthetic routes to 2-cyclohexyl-2-phenylacetonitrile.

Experimental Protocols
Detailed methodologies for the synthesis of 2-cyclohexyl-2-phenylacetonitrile are provided

below.

Method 1: Direct Alkylation of Phenylacetonitrile
This procedure is adapted from a well-established method involving the alkylation of the

sodium salt of phenylacetonitrile with bromocyclohexane.

Materials and Equipment:

Three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping

funnel.

Dry ice/acetone bath
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Oil bath

Phenylacetonitrile (benzyl cyanide)

Sodamide (NaNH₂) or Sodium metal

Bromocyclohexane

Anhydrous toluene and ether

Water

Benzene

Separatory funnel

Distillation apparatus

Procedure:

Formation of the Phenylacetonitrile Anion: In a three-necked flask, prepare a solution of

sodamide in liquid ammonia. Alternatively, generate sodamide in situ by adding sodium metal

to liquid ammonia with a catalytic amount of ferric nitrate.

Cool the flask in a dry ice/acetone bath and add phenylacetonitrile dropwise to the sodamide

solution.

After the addition is complete, remove the cooling bath and allow the ammonia to evaporate

while adding anhydrous toluene and ether. The remaining ammonia can be removed by

gentle warming.

Alkylation: To the resulting warm solution of the sodium salt of phenylacetonitrile, add

bromocyclohexane dropwise. The reaction is exothermic and may require external cooling to

control.

Once the addition is complete, heat the reaction mixture to reflux for 2 hours using an oil

bath.
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Work-up and Purification: Cool the reaction mixture and wash it with water. Extract the

aqueous layer with benzene.

Combine the organic layers, wash with water, and then distill under reduced pressure to

obtain 2-cyclohexyl-2-phenylacetonitrile. The product may solidify upon cooling and can

be further purified by recrystallization from pentane.

Yield: 65-77%

Method 2: Knoevenagel Condensation followed by
Reduction
This two-step synthesis first creates the unsaturated analog, 2-cyclohexylidene-2-

phenylacetonitrile, which is then reduced to the target compound.

Step 1: Knoevenagel Condensation

Materials and Equipment:

Reaction flask with a stirrer and condenser

Phenylacetonitrile

Cyclohexanone

Base (e.g., potassium hydroxide, sodium hydroxide)

Solvent (e.g., ethanol, toluene)

Optional: Phase-transfer catalyst (e.g., a quaternary ammonium salt)

Procedure:

In a reaction flask, dissolve phenylacetonitrile and cyclohexanone in a suitable solvent.

Add a base (e.g., potassium hydroxide) to the mixture. For improved efficiency, a phase-

transfer catalyst can be used, particularly with an aqueous solution of the base.[3]
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The reaction can be run at temperatures ranging from room temperature to reflux, depending

on the chosen solvent and catalyst system.[4]

After the reaction is complete (monitored by TLC or GC), neutralize the mixture with acid and

perform an aqueous work-up.

The organic layer is separated, dried, and the solvent is evaporated to yield crude 2-

cyclohexylidene-2-phenylacetonitrile, which can be purified by distillation or chromatography.

Step 2: Reduction of the Alkene

Materials and Equipment:

Hydrogenation apparatus (e.g., Parr hydrogenator) or a flask for catalytic transfer

hydrogenation

2-Cyclohexylidene-2-phenylacetonitrile

Catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide)

Solvent (e.g., ethanol, ethyl acetate)

Hydrogen source (H₂ gas or a hydrogen donor like ammonium formate)

Procedure (Catalytic Hydrogenation):

Dissolve 2-cyclohexylidene-2-phenylacetonitrile in a suitable solvent in a hydrogenation

vessel.

Add a catalytic amount of 10% Pd/C.

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and agitate the mixture at room

temperature until hydrogen uptake ceases.

Filter the reaction mixture through a pad of celite to remove the catalyst.

Evaporate the solvent from the filtrate to yield 2-cyclohexyl-2-phenylacetonitrile.
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Spectroscopic Data
While raw spectra are not provided, the expected spectroscopic characteristics are outlined

below.

Spectroscopy Expected Characteristics

¹H NMR

Phenyl protons: Multiplet around 7.2-7.5 ppm. α-

H (methine proton): Doublet or triplet around

3.5-3.8 ppm. Cyclohexyl protons: A series of

broad multiplets between 1.0-2.2 ppm.[1]

¹³C NMR

Nitrile carbon (C≡N): ~120 ppm. Phenyl

carbons: ~127-138 ppm. α-C (methine carbon):

~45-50 ppm. Cyclohexyl carbons: ~25-40 ppm.

IR

Nitrile stretch (C≡N): A sharp, medium intensity

peak around 2230-2250 cm⁻¹. C-H stretches

(aromatic): Above 3000 cm⁻¹. C-H stretches

(aliphatic): Below 3000 cm⁻¹.

Mass Spec (GC-MS)

Molecular Ion (M⁺): A peak at m/z = 199. Key

Fragments: Loss of the cyclohexyl group (m/z =

116), and fragments corresponding to the

phenyl and cyclohexyl rings.[1]

Applications
The primary application of 2-cyclohexyl-2-phenylacetonitrile and its unsaturated precursor,

2-cyclohexylidene-2-phenylacetonitrile, is in the fragrance and perfume industry.[5] The latter,

also known by trade names such as Peonile®, is valued for its floral, geranium, and grapefruit-

like scent and its high stability and substantivity in various media.[5]

Safety and Hazard Information
It is crucial to handle 2-cyclohexyl-2-phenylacetonitrile with appropriate safety precautions.
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Hazard Class GHS Pictogram Signal Word Hazard Statement

Acute Toxicity, Oral Danger
H301: Toxic if

swallowed.[1]

Serious Eye Damage Danger
H318: Causes serious

eye damage.[1]

Precautionary Statements:

P264: Wash hands thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

P405: Store locked up.

P501: Dispose of contents/container to an approved waste disposal plant.

Workflow for Analysis
The analysis of 2-cyclohexyl-2-phenylacetonitrile can be performed using standard

chromatographic techniques.
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General workflow for HPLC analysis.

A reverse-phase HPLC method using an acetonitrile/water mobile phase is suitable for the

analysis of this compound.[6] For mass spectrometry compatible applications, formic acid can

be used as an additive instead of phosphoric acid.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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